molecular formula C22H28N2O4S B2395920 4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 954640-10-9

4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2395920
CAS No.: 954640-10-9
M. Wt: 416.54
InChI Key: CJVGLPATWNDLLB-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold substituted with a benzenesulfonamide group. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of receptor-targeted therapies. The molecule is characterized by its specific substitution pattern, including an ethoxy group, two methyl groups on the benzene ring, and a propyl chain on the tetrahydroquinoline nitrogen. The tetrahydroquinoline core is a privileged structure in pharmacology, frequently found in compounds with diverse biological activities . The primary research applications for this compound are in the field of early-stage drug discovery. It serves as a valuable chemical tool for high-throughput screening (HTS) and virtual screening campaigns to identify potential lead molecules. Researchers can utilize it in structure-activity relationship (SAR) studies to understand how modifications to the tetrahydroquinoline and benzenesulfonamide motifs affect biological activity and molecular interactions . The presence of the sulfonamide group, a common pharmacophore, suggests potential for protein binding, making it a candidate for probing enzyme active sites or receptor binding pockets . Its mechanism of action is not predefined and is a key subject of investigation; it may act as a modulator for various enzyme families or nuclear receptors, such as PPARγ, which are involved in metabolic and immune processes . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-11-24-20-9-8-18(14-17(20)7-10-21(24)25)23-29(26,27)19-12-15(3)22(28-6-2)16(4)13-19/h8-9,12-14,23H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVGLPATWNDLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a member of the benzenesulfonamide family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings related to the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19H26N2O3S
  • Molecular Weight : 362.49 g/mol
  • IUPAC Name : 4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

This compound features a sulfonamide group attached to a quinoline derivative, which is known for its diverse biological activities.

COX Inhibition

The compound's potential as a cyclooxygenase (COX) inhibitor has been suggested based on related benzenesulfonamide derivatives. COX enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Inhibitors of COX are widely used as anti-inflammatory agents. For example:

CompoundCOX Inhibition (%) at 20 μM
4-{(E)-2-(4-Oxo-3-phenyl)-3,4-dihydroquinazolin}47.1%

This table demonstrates that structurally related compounds have shown promising COX inhibitory activity, indicating that further investigation into 4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide could yield similar results.

Antitumor Activity

Emerging evidence suggests that sulfonamide derivatives may possess antitumor properties. A study evaluating various benzenesulfonamide derivatives indicated that they could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific activity of 4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide in this context remains to be thoroughly investigated.

Study on Related Compounds

A recent investigation into a series of novel sulfonamide derivatives demonstrated their effectiveness against specific cancer types. The study highlighted:

  • Mechanism of Action : The compounds induced apoptosis via mitochondrial pathways.
  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Results : Significant reduction in cell viability was observed at concentrations ranging from 10 to 50 μM.

These findings underscore the need for similar studies focusing specifically on 4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

4-Methoxy Analogue

The compound 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide () differs solely in the 4-position substituent (methoxy vs. ethoxy). Key comparisons include:

  • Metabolic Stability : Methoxy’s smaller size may confer slower hepatic clearance compared to ethoxy, which is more prone to oxidative metabolism.
  • Receptor Binding : Ethoxy’s bulkier profile could sterically hinder interactions in tight binding pockets, whereas methoxy’s compactness may improve fit .
Phenylmethanesulfonamide Analogue

The compound N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide () replaces the substituted benzene ring with a phenylmethanesulfonamide group. Differences include:

  • Conformational Flexibility : The methylene spacer in phenylmethanesulfonamide may allow greater rotational freedom, affecting binding entropy.

Methodological Insights from Structural and Computational Studies

Crystallography and SHELX Refinement

Crystal structures of related compounds (e.g., ) are refined using SHELX software, which determines precise bond angles and torsion angles critical for understanding conformational stability . For instance, the 2-oxo group in the tetrahydroquinolin moiety adopts a planar conformation, facilitating hydrogen bonding with receptor residues.

Docking Studies with AutoDock Vina

Comparative docking simulations (e.g., using AutoDock Vina) predict that the ethoxy variant’s larger substituent may reduce binding affinity to hydrophobic pockets compared to methoxy or phenyl analogs. However, its enhanced lipophilicity could improve partitioning into lipid-rich environments .

Lumping Strategy in Chemical Modeling

Organic compounds sharing the tetrahydroquinolin-sulfonamide scaffold (e.g., target compound, methoxy analog) are often grouped in computational models due to shared reactivity and physicochemical properties. This lumping simplifies reaction networks in systems biology but may overlook subtle substituent-driven differences in metabolic pathways .

Data Table: Structural and Hypothetical Property Comparison

Property Target Compound 4-Methoxy Analog Phenylmethanesulfonamide Analog
Molecular Weight (g/mol) ~460 (estimated) ~446 (estimated) ~428 (estimated)
logP (Predicted) 3.2–3.8 2.7–3.3 3.5–4.0
Key Substituents 4-ethoxy, 3,5-dimethyl 4-methoxy, 3,5-dimethyl Phenylmethanesulfonamide
Receptor Binding (Hypothetical) Moderate (steric hindrance) High (compact substituent) Variable (hydrophobic vs. polar)
Metabolic Stability Moderate (ethoxy oxidation) High (methoxy stability) Low (phenyl metabolism)

Q & A

Q. Which enzymatic assays are most suitable for evaluating its inhibitory potency?

  • Assays :
  • Fluorescence-based : Measure CAII inhibition using 4-methylumbelliferyl acetate.
  • SPR biosensors : Quantify real-time binding kinetics to EGFR or VEGFR2.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .

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